
4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a heterocyclic compound that features both pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against a range of pathogens. Research has demonstrated that thiazole derivatives, including 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, exhibit significant antibacterial and antifungal activities.
Case Studies:
- Study on Antibacterial Efficacy : A study evaluated various thiazole derivatives against both gram-positive and gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced activity, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against Staphylococcus aureus and Bacillus subtilis .
- Antifungal Assessment : The compound was tested against fungal strains, showing promising results with inhibition zones comparable to standard antifungal agents .
Data Table: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Pathogen | MIC (µg/ml) | Activity Type |
---|---|---|---|
This compound | Staphylococcus aureus | 0.25 | Bactericidal |
This compound | Bacillus subtilis | 0.98 | Bactericidal |
Various Thiazole Derivatives | Candida albicans | 3.9 | Fungicidal |
Anticancer Properties
The anticancer potential of thiazole derivatives has been widely studied, with several compounds demonstrating selective cytotoxicity against various cancer cell lines.
Case Studies:
- Cytotoxicity against Cancer Cells : A study reported that thiazole derivatives exhibited significant cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells, with IC50 values indicating strong selectivity .
- Mechanism of Action : The presence of specific substituents on the thiazole ring was found to enhance apoptosis in cancer cells, highlighting the importance of structure in determining activity .
Data Table: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | U251 | 23.30 | Apoptosis Induction |
Various Thiazole Derivatives | WM793 | <30 | Cell Cycle Arrest |
Anticonvulsant Activity
Recent research has also highlighted the anticonvulsant properties of thiazole derivatives, including the target compound.
Case Studies:
- Evaluation in Seizure Models : Compounds incorporating thiazole moieties were tested in animal models for their anticonvulsant effects, showing significant protection against seizures induced by pentylenetetrazol (PTZ) .
Data Table: Anticonvulsant Activity of Thiazole Derivatives
Compound | Model | ED50 (mg/kg) | Protection Index |
---|---|---|---|
This compound | PTZ Seizure Model | 18.4 | 9.2 |
Various Thiazole Derivatives | MES Model | <20 | High Efficacy |
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-3-yl)-thiazol-2-ylamine
- 4-(1-Methyl-1H-pyrazol-5-yl)-thiazol-2-ylamine
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is unique due to the specific positioning of the pyrazole and thiazole rings, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in different pharmacological properties compared to its analogs .
Biological Activity
Overview
4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, with the CAS number 957242-34-1, is a heterocyclic compound featuring both pyrazole and thiazole rings. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C7H8N4S
- Molecular Weight : 180.23 g/mol
- IUPAC Name : 4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-amine
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites, which can lead to significant pharmacological effects. Its structural features allow it to form hydrogen bonds and other interactions with target proteins, enhancing its biological efficacy .
Anticancer Activity
Research has shown that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity with IC50 values comparable to established chemotherapeutics .
Anticonvulsant Properties
The anticonvulsant potential of thiazole derivatives has been explored in several studies. A notable study indicated that certain analogues of thiazole exhibited protective effects in seizure models, suggesting that modifications in the thiazole structure can enhance anticonvulsant activity. The compound's interaction with neurotransmitter systems may contribute to its effectiveness in this regard .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various thiazole derivatives, this compound was found to significantly inhibit the proliferation of A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value less than that of doxorubicin, highlighting its potential as an effective anticancer agent .
Case Study 2: Anticonvulsant Effects
A recent investigation into the anticonvulsant properties of thiazole derivatives revealed that this compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in a pentylenetetrazole (PTZ) model. This finding suggests that the compound may be effective in preventing seizures and warrants further exploration for therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-(1-Methyl-1H-pyrazol-3-yl)-thiazol-2-ylamine | Structure | Moderate anticancer activity |
4-(1-Methyl-1H-pyrazol-5-yl)-thiazol-2-ylamine | Structure | Low anticonvulsant activity |
The comparative analysis indicates that variations in the position of the pyrazole ring significantly influence the biological activity of these compounds.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-11-3-5(2-9-11)6-4-12-7(8)10-6/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIIDWPCXZVQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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